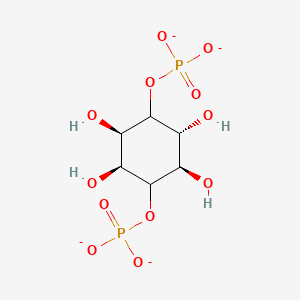

D-myo-inositol (1,4)-bisphosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O12P2-4 |

|---|---|

Molecular Weight |

336.08 g/mol |

IUPAC Name |

[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonatooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-4/t1-,2-,3-,4+,5?,6?/m1/s1 |

InChI Key |

PELZSPZCXGTUMR-MBEOBJKWSA-J |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-])O)O |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-])O)O |

Synonyms |

inositol 1,4-bis(phosphate) inositol 1,4-bis(phosphate), (D)-isomer inositol 1,4-bis(phosphate), (L)-isomer inositol 1,4-bisphosphate inositol 1,4-diphosphate myo-inositol 1,4-bisphosphate |

Origin of Product |

United States |

Metabolic Pathways of D Myo Inositol 1,4 Bisphosphate

Biosynthesis of D-myo-inositol (1,4)-bisphosphate

The primary route for the formation of this compound is through the dephosphorylation of its precursor, D-myo-inositol (1,4,5)-trisphosphate. This reaction is a critical step in terminating the signaling cascade initiated by inositol (B14025) trisphosphate.

Production from D-myo-inositol (1,4,5)-trisphosphate Dephosphorylation

The principal pathway for the synthesis of this compound [Ins(1,4)P2] involves the enzymatic removal of the phosphate (B84403) group at the 5-position of D-myo-inositol (1,4,5)-trisphosphate [Ins(1,4,5)P3]. ontosight.ainih.govechelon-inc.comox.ac.uk This reaction is catalyzed by a family of enzymes known as inositol polyphosphate 5-phosphatases. ontosight.ainih.gov These enzymes are essential for terminating Ins(1,4,5)P3-mediated signaling, which is responsible for mobilizing intracellular calcium. ontosight.ainih.gov

The dephosphorylation of Ins(1,4,5)P3 to Ins(1,4)P2 is a rapid process that occurs in the cytosol. ontosight.aiox.ac.uk In porcine skeletal muscle, for instance, Ins(1,4,5)P3 is quickly converted to Ins(1,4)P2. ox.ac.uk This conversion is a key regulatory step in maintaining the balance of inositol phosphate signaling within the cell. ontosight.ai The activity of inositol polyphosphate 5-phosphatases ensures that the potent signaling actions of Ins(1,4,5)P3 are transient and tightly controlled.

| Enzyme Family | Substrate | Product | Cellular Location |

| Inositol polyphosphate 5-phosphatases | D-myo-inositol (1,4,5)-trisphosphate | This compound | Cytosol ontosight.aiox.ac.uk |

Potential Intermediary Roles in Inositol Phosphate Synthesis

While the dephosphorylation of Ins(1,4,5)P3 is its main production route, this compound also functions as an intermediate within the broader, intricate network of inositol phosphate metabolism. The inositol phosphate system is characterized by a dynamic interplay of various isomers, with numerous kinases and phosphatases facilitating their interconversion. nih.gov This complex network allows for the generation of a wide array of inositol phosphate messengers, each with specific cellular functions.

Catabolism and Dephosphorylation of this compound

The breakdown of this compound is a stepwise process that ultimately leads to the regeneration of myo-inositol, which can then be reutilized in the synthesis of inositol-containing lipids and phosphates.

Conversion to D-myo-inositol 4-phosphate

The first step in the catabolism of this compound is its dephosphorylation to D-myo-inositol 4-phosphate [Ins(4)P]. ox.ac.uknih.govnih.gov This reaction is catalyzed by a specific enzyme, inositol polyphosphate 1-phosphatase, which removes the phosphate group from the 1-position of the inositol ring. nih.govnih.govunimore.it

Research in rat liver cytosol has identified a phosphatase that specifically targets the 1-phosphate group of Ins(1,4)P2, with a Michaelis constant (Km) of approximately 17 microM. nih.gov Similarly, a highly purified inositol-1,4-bisphosphate 1-phosphatase from bovine brain has been shown to catalyze this conversion. nih.gov This enzyme exhibits Michaelis-Menten kinetics and is competitively inhibited by phosphate. nih.gov

| Enzyme | Substrate | Product | Tissue/Organism | Key Characteristics |

| Inositol polyphosphate 1-phosphatase | This compound | D-myo-inositol 4-phosphate | Rat liver, nih.gov Bovine brain nih.gov | Km for Ins(1,4)P2 is approx. 17 µM (rat liver) nih.gov |

| Inositol-1,4-bisphosphate 1-phosphatase | This compound | D-myo-inositol 4-phosphate | Bovine brain nih.gov | Purified 3000-fold; specific activity of 10-20 µmol/min/mg protein nih.gov |

Subsequent Conversion to myo-Inositol

Following its formation, D-myo-inositol 4-phosphate is further dephosphorylated to yield free myo-inositol. ox.ac.ukunimore.it This final step in the catabolic cascade is carried out by the enzyme inositol monophosphatase. unimore.itwikipedia.org The regeneration of myo-inositol is crucial as it serves as a precursor for the synthesis of phosphatidylinositol, a key component of cell membranes and the starting point for the entire inositol lipid signaling pathway. wikipedia.orgmdpi.com

The de novo synthesis of myo-inositol from glucose-6-phosphate also converges at the point of inositol monophosphate dephosphorylation. wikipedia.org Therefore, the catabolism of this compound feeds directly back into the cellular pool of myo-inositol, ensuring a continuous supply for its diverse biological roles. wikipedia.orgmdpi.com

Dynamic Interconversion within the Inositol Phosphate Pool

The metabolism of this compound is not an isolated pathway but is intricately linked to the broader dynamics of the entire inositol phosphate pool. nih.govbiorxiv.orgacs.orgnih.gov This pool consists of a multitude of inositol phosphate isomers that are constantly being synthesized, degraded, and interconverted by a suite of kinases and phosphatases. nih.gov

Recent studies using advanced labeling techniques have revealed that the inositol phosphate biosynthetic pathway is organized into distinct, kinetically separated pools. biorxiv.orgacs.orgnih.gov While the exchange of molecules between these pools can be slow, there is rapid internal cycling of phosphate groups within each pool. biorxiv.orgacs.orgnih.gov This organization allows for distinct signaling functions to be performed by different pools while they remain metabolically interconnected. biorxiv.orgacs.orgnih.gov The rates of conversion between different inositol phosphate species can be influenced by substrate concentrations, suggesting that mass-action effects play a role in regulating the flux through these pathways. nih.gov This dynamic interconversion underscores the flexibility and adaptability of the inositol phosphate signaling system in response to various cellular and environmental cues. nih.gov

Enzymology of D Myo Inositol 1,4 Bisphosphate Metabolism

Enzymes Involved in D-myo-inositol (1,4)-bisphosphate Formation

The primary enzymes responsible for the formation of this compound are the Inositol (B14025) Polyphosphate 5-Phosphatases.

Inositol polyphosphate 5-phosphatases (5-phosphatases) are a family of enzymes that catalyze the hydrolysis of the phosphate (B84403) group at the 5-position of the inositol ring from various inositol polyphosphates. The systematic name for this enzyme is 1D-myo-inositol-1,4,5-trisphosphate 5-phosphohydrolase. wikipedia.org The formation of this compound occurs through the dephosphorylation of D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃). qmul.ac.uk

The catalytic mechanism of inositol polyphosphate 5-phosphatases is analogous to that of apurinic/apyrimidinic (AP) endonucleases, which are involved in DNA base excision repair. nih.govnih.gov This mechanism is magnesium-dependent. nih.gov The active site of the enzyme facilitates the hydrolysis of the 5-phosphate bond. nih.gov

These enzymes exhibit specificity for the 5-phosphate of the inositol ring. Their primary substrates are water-soluble inositol polyphosphates, including inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) and inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄). nih.gov Some isoforms can also hydrolyze membrane-bound phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) and phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃). nih.gov However, the defining characteristic of the enzymes classified under EC 3.1.3.56 is their inability to dephosphorylate inositol lipids. qmul.ac.ukexpasy.org

| Enzyme Type | Primary Substrates | Product from Ins(1,4,5)P₃ |

|---|---|---|

| Type I 5-phosphatases | Ins(1,4,5)P₃, Ins(1,3,4,5)P₄ | This compound |

| Type II 5-phosphatases | Water-soluble inositol polyphosphates and phosphoinositides | This compound |

| Type III 5-phosphatases | PI(3,4,5)P₃, Ins(1,3,4,5)P₄ | - |

| Type IV 5-phosphatases | PI(3,4,5)P₃ | - |

Ten mammalian isoforms of inositol polyphosphate 5-phosphatase have been identified. wikipedia.orgnih.gov These isoforms exhibit both unique and overlapping functions, which are determined by their specific tissue distribution, subcellular localization, and substrate preferences. acs.org This diversity allows for precise regulation of phosphoinositide signaling in different cellular contexts. nih.gov For example, some isoforms are localized to specific cellular compartments, enabling them to act on distinct pools of phosphoinositides. acs.org The functional divergence among these isoforms is critical for their varied roles in cellular processes such as cell proliferation, survival, cytoskeletal organization, and vesicular trafficking. nih.gov

Inositol polyphosphate 5-phosphatases are key regulators of the phosphatidylinositol signaling pathway. wikipedia.org By hydrolyzing Ins(1,4,5)P₃ to form this compound, they terminate the calcium-mobilizing signal initiated by Ins(1,4,5)P₃. nih.gov This action is crucial for controlling the duration and amplitude of intracellular calcium signals. Furthermore, the dephosphorylation of PtdIns(4,5)P₂ by certain 5-phosphatase isoforms generates phosphatidylinositol 4-phosphate (PtdIns4P), another important signaling molecule. nih.gov Through these activities, 5-phosphatases regulate a wide array of cellular functions, including insulin (B600854) signaling, synaptic vesicle recycling, endocytosis, and actin polymerization. nih.gov

Inositol Polyphosphate 5-Phosphatases (EC 3.1.3.56)

Enzymes Catalyzing this compound Degradation

The degradation of this compound is primarily carried out by D-myo-inositol-1,4-bisphosphate 1-phosphohydrolase.

This enzyme, also known as inositol polyphosphate 1-phosphatase, belongs to the family of hydrolases that act on phosphoric monoester bonds. wikipedia.org Its systematic name is D-myo-inositol-1,4-bisphosphate 1-phosphohydrolase. wikipedia.org It catalyzes the removal of the phosphate group at the 1-position of the inositol ring from this compound to produce D-myo-inositol 4-phosphate and phosphate. wikipedia.orgwikipedia.org This enzyme is a key component of the inositol phosphate metabolic pathway and the phosphatidylinositol signaling system. wikipedia.org The human gene encoding this enzyme is INPP1. wikipedia.org

This enzyme is a Mg²⁺-dependent phosphatase. uniprot.org It is notably inhibited by lithium ions (Li⁺). uniprot.org The enzyme acts on both inositol 1,4-bisphosphate and inositol 1,3,4-trisphosphate, producing inositol 4-phosphate and inositol 3,4-bisphosphate, respectively. wikipedia.orggenome.jp While it can hydrolyze both substrates, it displays a significantly higher affinity for inositol 1,4-bisphosphate. genome.jp It does not act on inositol 1-phosphate, inositol 1,4,5-trisphosphate, or inositol 1,3,4,5-tetrakisphosphate. genome.jp The enzyme has been purified from calf brain and has an apparent mass of 44,000 daltons, suggesting it exists as a monomer. nih.gov

| Enzyme | EC Number | Substrate | Product |

|---|---|---|---|

| D-myo-inositol-1,4-bisphosphate 1-phosphohydrolase | 3.1.3.57 | This compound | D-myo-inositol 4-phosphate |

| D-myo-inositol-1,4-bisphosphate 1-phosphohydrolase | 3.1.3.57 | Inositol 1,3,4-trisphosphate | Inositol 3,4-bisphosphate |

D-myo-inositol-1,4-bisphosphate 1-Phosphohydrolase (Inositol Polyphosphate 1-Phosphatase, EC 3.1.3.57)

Regulation of Enzyme Activity and Expression

The regulation of enzymes involved in Ins(1,4)P2 metabolism is essential for maintaining cellular homeostasis and controlling the duration and amplitude of phosphoinositide-derived signals. This regulation occurs at multiple levels, including post-translational modifications and control of gene expression.

One key regulatory mechanism is the control of the enzyme's subcellular location. For example, the type I inositol-1,4,5-trisphosphate 5-phosphatase, which produces Ins(1,4)P2, undergoes post-translational modification by farnesylation at a C-terminal cysteine residue. nih.gov This lipid modification causes the enzyme to associate with membranes, including the cell surface and subcellular compartments around the nucleus. nih.gov Mutation of this farnesylation site results in the enzyme being predominantly soluble in the cytosol, demonstrating that this modification is crucial for its proper localization and, consequently, its ability to access its membrane-bound substrate and regulate localized signaling events. nih.gov

The expression of metabolic enzymes is also subject to regulation by hormonal and growth factor signaling pathways. Insulin, for instance, is known to regulate the expression of numerous genes encoding metabolic enzymes in tissues like the liver, muscle, and adipose tissue. nih.gov This regulation is mediated by complex intracellular signaling cascades, including the phosphatidylinositol 3-kinase (PI3K), Akt/protein kinase B, and mTOR pathways. nih.gov While direct evidence for insulin-mediated regulation of the inositol polyphosphate 1-phosphatase gene is specific, the principle that major metabolic hormones control the expression of key enzymes in related pathways is well-established. nih.govnih.gov

Cellular and Molecular Functions of D Myo Inositol 1,4 Bisphosphate

Involvement in Signal Transduction Pathways

D-myo-inositol (1,4)-bisphosphate, often abbreviated as Ins(1,4)P2, is an important intermediate in the complex network of inositol (B14025) phosphate (B84403) signaling. echelon-inc.com It is produced through the dephosphorylation of D-myo-inositol (1,4,5)-trisphosphate (Ins(1,4,5)P3) by a 5-phosphatase, a step that terminates the calcium-releasing signal of Ins(1,4,5)P3. echelon-inc.com Ins(1,4)P2 itself can be further metabolized by inositol polyphosphate 1-phosphatase to yield inositol (4)-monophosphate. caymanchem.comnih.gov

Regulation of Endocytosis and Membrane Trafficking

The metabolism of phosphoinositides, including the pathways that generate and degrade Ins(1,4)P2, is crucial for regulating membrane dynamics and vesicular transport. nih.gov Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), the precursor to Ins(1,4,5)P3 and subsequently Ins(1,4)P2, is enriched at the plasma membrane and plays a direct role in processes like clathrin-mediated endocytosis. nih.govijbs.com The rapid turnover of PI(4,5)P2, which involves the generation of Ins(1,4)P2, is essential for the efficient recycling of endocytic vesicles. nih.gov Dysregulation of the levels of PI(4,5)P2 and its metabolites can lead to defects in membrane trafficking and contribute to pathological conditions. ijbs.com

Modulation of Polarized Actin Assembly and Cellular Growth

The establishment of cortical polarity, a process fundamental to asymmetric cell division, relies on polarized actin polymerization. nih.gov This process is coordinated by signaling molecules, and while a direct role for Ins(1,4)P2 is not explicitly detailed, the broader inositol phosphate pathway is implicated. For instance, the localization of Cdc42, a key regulator of actin polymerization, is crucial for this process. nih.gov The intricate interplay of signaling molecules, including those derived from phosphoinositide metabolism, orchestrates the precise spatial and temporal control of actin dynamics required for cellular growth and division.

Influence on the Phosphoinositide 3-kinase (PI3K)-Protein Kinase B (PKB) Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell proliferation, survival, and growth. nih.govnih.gov A key event in this pathway is the phosphorylation of PI(4,5)P2 by PI3K to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov This second messenger, PIP3, recruits and activates downstream effectors like Protein Kinase B (PKB), also known as Akt. nih.gov While Ins(1,4)P2 is not a direct activator of the PI3K-PKB pathway, its metabolic precursor, PI(4,5)P2, is the substrate for PI3K. Therefore, the availability and metabolism of the inositol phosphate pool, including the conversion of Ins(1,4,5)P3 to Ins(1,4)P2, indirectly influence the flux through the PI3K pathway.

Effects on Fc-gamma-Receptor-mediated Phagocytosis

The activation of Fc receptors in immune cells like neutrophils triggers a signaling cascade that involves the hydrolysis of PI(4,5)P2 and the formation of Ins(1,4,5)P3. nih.gov This leads to an increase in intracellular calcium, a critical step in processes like phagocytosis. The subsequent metabolism of Ins(1,4,5)P3 to Ins(1,4)P2 is part of the signal termination and recycling process.

Impact on NF-kappa-B-dependent Gene Transcription

Nuclear factor kappa B (NF-κB) is a family of transcription factors that regulate a wide array of genes involved in inflammation, immunity, and cell survival. mdpi.comfrontiersin.org The activation of NF-κB can be influenced by various signaling pathways, including the PI3K pathway. nih.gov Research has shown that inhibition of PI3K can enhance NF-κB activation downstream of certain Toll-like receptors (TLRs). nih.gov Given that the PI3K pathway is initiated by the phosphorylation of PI(4,5)P2, the metabolic state of inositol phosphates, including the levels of Ins(1,4)P2, can have an indirect effect on NF-κB-dependent gene transcription.

Contribution to Calcium Homeostasis and Signaling (as a metabolite of Ins(1,4,5)P3)

This compound plays a significant, albeit indirect, role in calcium (Ca2+) homeostasis and signaling as a key metabolite of D-myo-inositol (1,4,5)-trisphosphate (Ins(1,4,5)P3). caymanchem.comnih.govphysiology.orgresearchgate.net Ins(1,4,5)P3 is a well-established second messenger that mobilizes intracellular Ca2+ from the endoplasmic reticulum by binding to its receptors. caymanchem.comnih.govsigmaaldrich.comnih.gov This release of Ca2+ triggers a multitude of cellular processes. nih.govphysiology.orgresearchgate.net

The signaling action of Ins(1,4,5)P3 is terminated through its metabolism. One of the primary routes of Ins(1,4,5)P3 metabolism is its dephosphorylation at the 5-position by inositol polyphosphate 5-phosphatase, which yields Ins(1,4)P2. echelon-inc.comnih.gov This enzymatic conversion is crucial for regulating the duration and amplitude of the Ca2+ signal initiated by Ins(1,4,5)P3. The rate of this conversion can be influenced by the intracellular Ca2+ concentration itself, creating a feedback loop. nih.gov

Therefore, the formation of Ins(1,4)P2 is an integral part of the intricate machinery that governs cellular Ca2+ dynamics, ensuring that Ca2+ signals are precisely controlled in time and space to elicit specific physiological responses. nih.govnih.gov

Table of Research Findings on this compound

| Cellular Process | Role of this compound | Key Research Finding | References |

| Signal Transduction | Intermediate in the inositol phosphate pathway. | Produced by dephosphorylation of Ins(1,4,5)P3, thus terminating its signaling. | echelon-inc.com |

| Membrane Trafficking | Indirectly involved through the metabolism of PI(4,5)P2. | The turnover of PI(4,5)P2 to inositol phosphates is vital for endocytic vesicle recycling. | nih.gov |

| PI3K-PKB Pathway | Indirect influence as a downstream metabolite. | Its precursor's precursor, PI(4,5)P2, is the substrate for PI3K. | nih.govnih.gov |

| Fc Receptor Signaling | Part of the signal termination pathway. | Metabolism of Ins(1,4,5)P3 to Ins(1,4)P2 follows Fc receptor activation. | nih.gov |

| NF-κB Gene Transcription | Indirectly influences through the PI3K pathway. | PI3K pathway modulation can affect NF-κB activation. | nih.gov |

| Calcium Homeostasis | Key metabolite of the Ca2+ mobilizing messenger Ins(1,4,5)P3. | Formation of Ins(1,4)P2 from Ins(1,4,5)P3 terminates the Ca2+ signal. | echelon-inc.comnih.gov |

Interactions with Downstream Effectors and Binding Proteins

This compound, primarily an intermediate in the inositol phosphate metabolic pathway, interacts with a limited but significant set of proteins. These interactions are mainly enzymatic, governing its degradation, or involve weak binding to effectors of its precursor, suggesting a potential modulatory role. The primary downstream effectors identified in research are metabolic enzymes that dephosphorylate Ins(1,4)P2 and, to a lesser extent, enzymes involved in the primary signaling cascade.

Enzymatic Interactions and Degradation

The cellular concentration of Ins(1,4)P2 is tightly regulated through dephosphorylation by specific phosphatases. These enzymes act as downstream effectors by metabolizing Ins(1,4)P2, thereby terminating its potential signal and contributing to the recycling of inositol.

Inositol Polyphosphate 1-Phosphatase (IPPase): This is a key enzyme responsible for the degradation of Ins(1,4)P2. Research has identified a specific 1-phosphatase from the soluble fraction of rat liver that displays a high affinity for this compound, with a Michaelis constant (Km) of 0.9 µM. nih.gov The activity of this 58,000 Dalton enzyme is dependent on the presence of Mg²⁺ and operates optimally at a pH of 7.5. nih.gov The enzymatic reaction specifically removes the phosphate group from the 1-position of the inositol ring, yielding inositol 4-monophosphate as the sole product. nih.gov This enzyme is also referred to by the systematic name D-myo-inositol-1,4-bisphosphate 1-phosphohydrolase. wikipedia.org Interestingly, of seven other inositol phosphates tested, only myo-inositol (1,3,4)-triphosphate was also identified as a substrate for this particular enzyme. nih.gov A similar enzyme, Inositol polyphosphate 1-phosphatase from Entamoeba histolytica (EhIPPase), also catalyzes the hydrolysis of Ins(1,4)P2, although it reportedly yields myo-inositol 1-monophosphate. nih.gov

Inositol 1-Phosphatase: Besides the more specific polyphosphate phosphatases, Ins(1,4)P2 also serves as a substrate for inositol 1-phosphatase, which continues the degradation cascade. echelon-inc.com

Modulation of Signaling Complexes

While not a primary signaling molecule itself, Ins(1,4)P2 has been observed to interact weakly with proteins central to the phosphoinositide signaling pathway, suggesting a potential for feedback regulation.

Phospholipase C-delta 1 (PLC-δ1): this compound has been shown to be a weak inhibitor of the binding of PLC-δ1 to bilayer membranes containing its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govresearchgate.net This interaction is significantly weaker when compared to the potent inhibition by the primary product of PLC, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). nih.govresearchgate.net This suggests that while Ins(1,4)P2, a degradation product of Ins(1,4,5)P3, may contribute to a feedback inhibition loop, its role is minor compared to that of its trisphosphate precursor. nih.gov The study highlighted that the 4,5-bisphosphate isomer was nearly as potent as Ins(1,4,5)P3, whereas Ins(1,4)P2's effect was modest, indicating that the presence of both the 4- and 5-position phosphates is crucial for high-affinity binding and inhibition. nih.govresearchgate.net

The following table summarizes the known interactions of this compound with its downstream effectors and binding proteins.

| Interacting Protein | Source Organism | Type of Interaction | Affinity/Potency | Functional Outcome |

| Inositol Polyphosphate 1-Phosphatase | Rat Liver | Substrate (Enzymatic) | Km = 0.9 µM nih.gov | Dephosphorylation to Inositol 4-monophosphate nih.gov |

| Phospholipase C-delta 1 (PLC-δ1) | Not specified | Weak Inhibitor of Substrate Binding | Weakly inhibits binding nih.govresearchgate.net | Minor feedback modulation of PIP2 hydrolysis nih.govresearchgate.net |

| Inositol 1-Phosphatase | Not specified | Substrate (Enzymatic) | Not specified | Dephosphorylation echelon-inc.com |

| Inositol Polyphosphate 1-Phosphatase (EhIPPase) | Entamoeba histolytica | Substrate (Enzymatic) | Not specified | Dephosphorylation to myo-inositol 1-monophosphate nih.gov |

D Myo Inositol 1,4 Bisphosphate in Biological Systems

Ubiquitous Presence and Distribution Across Eukaryotic Organisms

D-myo-inositol (1,4)-bisphosphate, often denoted as Ins(1,4)P2, is a key intermediate in the complex web of inositol (B14025) phosphate (B84403) metabolism. caymanchem.com It is primarily formed through the dephosphorylation of D-myo-inositol (1,4,5)-trisphosphate (InsP3), a potent second messenger that triggers the release of intracellular calcium. caymanchem.comtocris.com This conversion is catalyzed by inositol polyphosphate 5-phosphatases. Alternatively, Ins(1,4)P2 can be dephosphorylated to inositol 4-monophosphate by inositol polyphosphate 1-phosphatase. caymanchem.com The ubiquitous nature of myo-inositol and its derivatives in all eukaryotes signifies their importance in fundamental cellular processes. nih.gov

Fungi (e.g., Saccharomyces cerevisiae)

In the model fungal organism Saccharomyces cerevisiae, myo-inositol and its phosphorylated derivatives are integral to various cellular functions. The uptake of myo-inositol in S. cerevisiae is an active process that depends on energy and has a specific transport system. nih.gov While the metabolism of Ins(1,4,5)P3 in this yeast involves a kinase that converts it to D-Ins(1,4,5,6)P4, specific phosphomonoesterase activity that would directly produce Ins(1,4)P2 from Ins(1,4,5)P3 has not been detected. nih.gov However, the presence of a broader inositol polyphosphate metabolism, including the synthesis of inositol pyrophosphates, suggests a complex network where Ins(1,4)P2 could potentially be formed through alternative pathways. ymdb.ca The regulation of inositol polyphosphate kinase activity in S. cerevisiae is crucial for processes like salt stress resistance and vacuolar morphogenesis.

Plant Systems

Inositol signaling is fundamental to plant growth, development, and responses to environmental challenges. nih.gov Plants possess a sophisticated and distinct inositol phosphate metabolic network.

Plant inositol phosphate metabolism exhibits unique features compared to animal systems. While the core pathways involving the generation of inositol phosphates from phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) are conserved, plants have evolved specific enzymes and pathways. nih.govwikipedia.org For instance, plants synthesize a variety of inositol polyphosphates, including inositol pyrophosphates (PP-InsPs), which are implicated in a wide range of signaling events. frontiersin.orgfrontiersin.org The metabolism of these compounds is intricately linked to phosphate homeostasis and stress signaling. nih.govuni-bonn.de Unlike animals, plants utilize inositol hexakisphosphate (InsP6), also known as phytic acid, as a major phosphorus store in seeds. frontiersin.org The interconversion between different inositol phosphates is a dynamic process, with a complex web of kinases and phosphatases controlling their respective levels. mtu.edu

Inositol phosphates, including the metabolic network that involves Ins(1,4)P2, are critical for numerous aspects of plant life. They are involved in signaling pathways that regulate responses to various abiotic stresses such as salinity, drought, cold, and heat. usda.govnih.gov For example, alterations in inositol phosphate levels have been shown to affect tolerance to dehydration and salt stress. dntb.gov.ua Myo-inositol phosphate synthase (MIPS), a key enzyme in inositol biosynthesis, plays a role in heat stress tolerance by modulating chlorophyll (B73375) content and photosynthetic efficiency. nih.gov Furthermore, inositol pyrophosphates are involved in regulating responses to hormones like auxin and jasmonate, which are crucial for development and defense against pathogens. frontiersin.org The intricate regulation of inositol phosphate metabolism is therefore essential for a plant's ability to adapt to its environment. uni-bonn.de

Mammalian Systems and Tissue-Specific Considerations

In mammalian cells, this compound is a well-established intermediate in the canonical phosphoinositide signaling pathway. caymanchem.com The hydrolysis of PtdIns(4,5)P2 by phospholipase C (PLC) generates Ins(1,4,5)P3 and diacylglycerol (DAG). wikipedia.org Ins(1,4,5)P3 then triggers calcium release from the endoplasmic reticulum, while DAG activates protein kinase C. wikipedia.org Ins(1,4)P2 is subsequently produced by the dephosphorylation of Ins(1,4,5)P3.

The metabolism and function of Ins(1,4)P2 can exhibit tissue-specific variations. For instance, a specific 1-phosphatase that acts on myo-inositol (1,4)-bisphosphate has been purified from the soluble proteins of rat liver. nih.gov This enzyme, with a high affinity for its substrate, produces inositol 4-monophosphate. nih.gov In muscle tissue, Ins(1,4)P2 has been shown to act as an allosteric activator of muscle-type 6-phosphofructo-1-kinase, a key regulatory enzyme in glycolysis. nih.gov The concentrations of Ins(1,4)P2 found in vivo are consistent with a functional interaction with this enzyme. nih.gov Furthermore, in human platelets, the enzyme that hydrolyzes Ins(1,4)P2 is located in the cytosol. nih.gov These examples highlight the diverse and tissue-specific roles of Ins(1,4)P2 in mammalian physiology.

Subcellular Localization and Compartmentalization of this compound Activity

The activity and metabolism of this compound are not uniformly distributed within the cell but are instead compartmentalized in specific subcellular locations. This spatial organization is crucial for the precise regulation of signaling pathways.

In human platelets, the enzyme responsible for the hydrolysis of Ins(1,4)P2 is found in the cytosol. nih.gov In contrast, the phosphatase that dephosphorylates Ins(1,4,5)P3 to produce Ins(1,4)P2 is present in both particulate and cytosolic fractions, with the highest specific activity in the plasma membrane. nih.gov

In plant cells, the localization of inositol phosphate metabolism is also compartmentalized. While it has been suggested that the vacuole is a major site of calcium release in response to signals, studies have shown that high-affinity binding sites for Ins(1,4,5)P3, the precursor to Ins(1,4)P2, are located on the endoplasmic reticulum in Chenopodium rubrum leaves. nih.govcas.cz This suggests that the generation of Ins(1,4)P2 from Ins(1,4,5)P3 likely occurs in proximity to the endoplasmic reticulum.

In human osteosarcoma cell lines, various isoforms of phospholipase C (PLC), the enzymes that initiate the phosphoinositide signaling cascade, exhibit specific subcellular localizations, including the cytoplasm, plasma membrane, nucleus, and cytoplasmic vesicles. scientificarchives.com This differential localization of the upstream enzymes implies that the production of inositol phosphates, and consequently the activity of Ins(1,4)P2, is also spatially regulated within different cellular compartments.

Advanced Research Methodologies and Future Perspectives on D Myo Inositol 1,4 Bisphosphate

Chemical Synthesis and Development of Analogs for Mechanistic Studies

The study of D-myo-inositol (1,4)-bisphosphate [Ins(1,4)P2] and its role in cellular signaling has been significantly advanced by the chemical synthesis of the molecule and its analogs. These synthetic molecules are indispensable tools for elucidating the specific pathways and protein interactions involving Ins(1,4)P2.

Early methods focused on producing milligram quantities of D-myo-inositol 1,4-bisphosphate and its more complex relative, D-myo-inositol 1,4,5-trisphosphate [Ins(1,4,5)P3], from readily available starting materials. sigmaaldrich.com This allowed for initial biochemical characterization and the exploration of their metabolic pathways. Over time, synthetic strategies have become more sophisticated, enabling the creation of a diverse range of analogs designed to probe specific molecular interactions.

A key area of focus has been the modification of the inositol (B14025) ring and its phosphate (B84403) groups to understand the structural requirements for binding to its target proteins. For instance, analogs with modifications at the 1- and 3-positions of the inositol ring have been synthesized to investigate the binding affinity and Ca2+ release activity at the Ins(1,4,5)P3 receptor. johnshopkins.edunih.gov These studies have revealed that both hydrophobic and charged moieties at the 1-position can enhance receptor affinity. johnshopkins.edu Furthermore, substitutions at the 3-position have shown that the receptor can accommodate various groups, suggesting a degree of flexibility in this binding pocket. nih.gov

Bicyclic analogs of Ins(1,4,5)P3, inspired by the potent natural product adenophostin A, have also been developed to explore the spatial arrangement of the phosphate groups critical for receptor activation. nih.gov These rigid structures help to define the optimal conformation for receptor binding and subsequent signaling. The synthesis of such analogs often involves complex multi-step procedures starting from precursors like myo-inositol or even d-xylose. nih.govnih.gov

The development of these synthetic analogs continues to be a crucial aspect of inositol phosphate research, providing molecular probes that are essential for dissecting the intricate signaling networks in which this compound participates.

Strategies for Perturbing this compound Levels in Cellular and Organismal Models

Altering the intracellular concentrations of this compound is a key strategy to understand its physiological functions. Researchers have employed several methods to achieve this, ranging from pharmacological inhibition of metabolic enzymes to genetic manipulation of key proteins in the inositol phosphate pathway.

One common approach involves the use of lithium ions (Li+). Lithium is known to inhibit inositol monophosphatases, enzymes responsible for the final dephosphorylation step in the recycling of inositol. nih.govnih.govnih.gov This inhibition leads to an accumulation of various inositol phosphates, including Ins(1,4)P2. By observing the cellular consequences of this accumulation, researchers can infer the roles of these molecules. However, the lack of specificity of lithium, as it affects multiple phosphatases, can complicate the interpretation of results. nih.govnih.govnih.gov

Another pharmacological tool is valproic acid (VA), which can inhibit inositol synthase, an enzyme involved in the de novo synthesis of myo-inositol. nih.gov This leads to a depletion of the cellular inositol pool and consequently affects the levels of all inositol phosphates.

More targeted approaches involve the use of membrane-permeant analogs of inositol phosphates. For example, a hydrolyzable ester of D-myo-inositol 1,4,5,6-tetrakisphosphate has been used to deliver this specific inositol polyphosphate into cells, allowing for the study of its downstream effects. nih.gov This strategy can, in principle, be adapted for this compound to specifically increase its intracellular concentration.

Genetic strategies offer a high degree of specificity. The knockdown or knockout of genes encoding for specific kinases or phosphatases in the inositol phosphate pathway allows for precise manipulation of Ins(1,4)P2 levels. For instance, targeting the inositol polyphosphate 1-phosphatase, which dephosphorylates Ins(1,4)P2 to inositol 4-monophosphate, would be expected to increase Ins(1,4)P2 levels. caymanchem.comwikipedia.org Conversely, overexpressing this enzyme would lead to a decrease in Ins(1,4)P2. These genetic manipulations can be performed in cultured cells or in whole organisms to study the systemic effects of altered Ins(1,4)P2 levels.

These strategies, often used in combination, provide a powerful toolkit for researchers to investigate the diverse roles of this compound in cellular and organismal physiology.

Elucidation of Novel Interacting Proteins and Signaling Pathways

A crucial aspect of understanding the function of this compound is the identification of the proteins with which it interacts and the signaling pathways it modulates. While much of the focus has been on its precursor and successor molecules in the well-established phosphoinositide signaling cascade, research is beginning to uncover unique roles and interactions for Ins(1,4)P2 itself.

One of the primary known interactions of Ins(1,4)P2 is with the enzymes responsible for its metabolism. It is a substrate for inositol polyphosphate 1-phosphatase, which removes the phosphate group at the 1-position to generate inositol 4-monophosphate. nih.govwikipedia.orgnih.gov The characterization of this enzyme has been a significant step in understanding the regulation of Ins(1,4)P2 levels.

Beyond its metabolic enzymes, there is evidence that inositol phosphates can interact with a broader range of proteins. For example, studies on D-myo-inositol 1,4,5,6-tetrakisphosphate have shown that it can antagonize signaling through the phosphoinositide 3-kinase (PI3K) pathway. nih.govnih.gov This raises the possibility that Ins(1,4)P2 may also have direct or indirect interactions with components of this critical signaling pathway, which is involved in cell growth, proliferation, and survival.

The search for novel interacting proteins is an active area of research. Techniques such as affinity chromatography, where a modified version of Ins(1,4)P2 is used as bait to "pull down" interacting proteins from cell lysates, can be employed. These proteins can then be identified using mass spectrometry. Furthermore, computational approaches, such as molecular docking simulations, can predict potential binding partners based on the three-dimensional structure of Ins(1,4)P2 and known protein structures.

The elucidation of these novel protein interactions will be key to uncovering new signaling pathways regulated by this compound and expanding our understanding of its role in cellular communication.

Emerging Biological Roles and Uncharacterized Functions in Cellular Processes

While this compound is primarily known as an intermediate in the phosphoinositide signaling pathway, emerging evidence suggests it may have distinct biological roles and uncharacterized functions in various cellular processes.

The phosphoinositide pathway, in which Ins(1,4)P2 is a key component, is central to a multitude of cellular functions. This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (InsP3). wikipedia.org InsP3 then triggers the release of calcium from intracellular stores, a fundamental signaling event. caymanchem.comnih.gov Ins(1,4)P2 is generated from the dephosphorylation of InsP3, and its levels are therefore dynamically regulated during cellular signaling. caymanchem.com

Recent research has begun to explore functions for inositol phosphates beyond their role as precursors or breakdown products. For instance, there is growing interest in the potential for inositol phosphates to act as signaling molecules in their own right, interacting with novel protein targets to regulate cellular processes. The specific roles of Ins(1,4)P2 in this context are still largely undefined.

One area of investigation is the potential involvement of Ins(1,4)P2 in the regulation of gene expression and other nuclear events. The localization of inositol phosphate signaling components within the nucleus suggests that these molecules may play a direct role in controlling nuclear functions.

Furthermore, the intricate interplay between different inositol phosphate isomers suggests a complex regulatory network. The balance between the synthesis and degradation of Ins(1,4)P2 and other inositol phosphates is likely to be crucial for maintaining cellular homeostasis and responding to external stimuli. Dysregulation of this balance has been implicated in various diseases, highlighting the importance of understanding the specific functions of each component of the inositol phosphate family, including this compound. The exploration of these uncharacterized functions is a key frontier in inositol phosphate research.

Development of Advanced Analytical Techniques for Inositol Phosphate Profiling

The study of this compound and the broader family of inositol phosphates has been significantly propelled by the development of sophisticated analytical techniques. These methods are essential for separating, identifying, and quantifying the various inositol phosphate isomers, which often exist in complex mixtures at low concentrations within cells.

Historically, the analysis of inositol phosphates relied on methods such as open-bed anion-exchange chromatography and radiolabeling with [3H]inositol. nih.govthermofisher.com While these techniques were foundational, they often lacked the resolution to separate structurally similar isomers and the sensitivity to detect low-abundance species.

The advent of high-performance liquid chromatography (HPLC) revolutionized the field, offering significantly improved separation of inositol phosphate isomers. nih.govnih.gov Anion-exchange HPLC, in particular, has become a cornerstone of inositol phosphate analysis. mdpi.com Different types of anion-exchange columns and elution gradients have been optimized to achieve the separation of a wide range of inositol phosphates, from monophosphates to hexakisphosphates. mdpi.com

Detection methods have also evolved. Early HPLC methods often relied on post-column derivatization to enable detection. researchgate.net More recent approaches include suppressed conductivity detection and metal-dye detection, which offer enhanced sensitivity. thermofisher.comnih.gov

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) has emerged as a powerful tool for inositol phosphate analysis. mdpi.comnih.gov LC-MS provides not only retention time information but also mass-to-charge ratio data, which aids in the definitive identification of different isomers. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting product ions.

Gas chromatography-mass spectrometry (GC-MS) has also been employed, although it typically requires derivatization of the inositol phosphates to make them volatile. nih.govresearchgate.net This method can be highly sensitive and is particularly useful for quantifying the mass of individual inositol phosphate species. nih.gov

More recently, techniques like high-performance thin-layer chromatography (HPTLC) have been developed as a simpler and more cost-effective alternative for the analysis of inositol phosphates. researchgate.net

These advanced analytical techniques have been instrumental in creating detailed profiles of inositol phosphate isomers in various cell types and tissues, providing valuable insights into the dynamic regulation of this important class of signaling molecules.

Table of Analytical Techniques for Inositol Phosphate Profiling

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. Anion-exchange HPLC is commonly used for inositol phosphates. | High resolution, good for separating isomers. nih.govnih.gov | May require derivatization for detection, can be time-consuming. thermofisher.comresearchgate.net |

| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. Often coupled with LC or GC. | High sensitivity and specificity, provides structural information. mdpi.comnih.gov | Can be complex and expensive. |

| Gas Chromatography (GC) | Separation of volatile compounds. Requires derivatization for inositol phosphates. | High sensitivity. nih.govresearchgate.net | Derivatization step can be cumbersome. nih.govresearchgate.net |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a thin layer of adsorbent material. | Simple, cost-effective. researchgate.net | Lower resolution compared to HPLC. |

| Radiolabeling | Use of radioactive isotopes (e.g., [3H]inositol) to trace metabolic pathways. | Useful for metabolic studies. nih.gov | Requires handling of radioactive materials, does not directly measure mass. |

Q & A

Q. What are the primary biosynthetic and metabolic pathways for D-myo-inositol 1,4-bisphosphate (Ins(1,4)P₂) in eukaryotic cells?

- Methodological Answer: Ins(1,4)P₂ is generated via hydrolysis of higher-order inositol phosphates. For example, phosphatidylinositol 4,5-bisphosphate (PIP₂) is hydrolyzed by phospholipase C (PLC) to produce D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), which is subsequently dephosphorylated by phosphatases like OCRL to yield Ins(1,4)P₂ . Enzyme kinetic assays (e.g., measuring substrate specificity using recombinant proteins) and radiolabeled inositol tracing can identify pathway contributors .

Q. How is Ins(1,4)P₂ distinguished from structurally similar inositol phosphates in cellular extracts?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) using ¹³C-labeled myo-inositol allows precise separation and identification of inositol phosphate isomers . Competitive binding assays with IP₃ receptor fragments can further differentiate functional isomers .

Q. What enzymes regulate Ins(1,4)P₂ levels, and how are their activities assayed?

- Methodological Answer: Enzymes like inositol-1,4-bisphosphate 1-phosphatase (hydrolyzing Ins(1,4)P₂ to Ins4P) and OCRL (dephosphorylating Ins(1,4,5)P₃ to Ins(1,4)P₂) are key. Activity is measured via:

- Radioactive assays: Using ³²P-labeled substrates to track phosphate release .

- Fluorometric detection: Coupling reactions with phosphate-sensitive dyes .

Advanced Research Questions

Q. How do structural features of Ins(1,4)P₂ influence its interaction with IP₃ receptor domains?

- Methodological Answer: Ins(1,4)P₂ binds IP₃ receptors via electrostatic interactions at the 4,5-bisphosphate motif, as shown by synthetic analog studies . X-ray crystallography of receptor-ligand complexes and molecular dynamics simulations can map binding domains. Competitive displacement assays using Ins(1,4,5)P₃ analogs (e.g., 3-deoxy-3-fluoro derivatives) further validate binding specificity .

Q. What experimental approaches resolve contradictions in Ins(1,4)P₂’s reported Ca²⁺-mobilizing activity?

- Methodological Answer: Discrepancies arise from cell-type-specific receptor isoforms or assay conditions. Strategies include:

Q. How is Ins(1,4)P₂ metabolism tracked dynamically in signaling contexts?

Q. What strategies identify Ins(1,4)P₂’s role in non-canonical signaling pathways?

- Methodological Answer: Phosphoproteomics combined with Ins(1,4)P₂ affinity pulldowns identifies interacting proteins. Genetic silencing (siRNA/shRNA) of Ins(1,4)P₂-metabolizing enzymes followed by transcriptomic profiling reveals downstream effects .

Methodological Considerations Table

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.